molecular formula C24H19BrClN3O2S2 B15087556 N-(2-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 477313-41-0

N-(2-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B15087556
CAS No.: 477313-41-0
M. Wt: 560.9 g/mol
InChI Key: VLTRONKWWPXLMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide (hereafter referred to as Compound A) is a benzothieno-pyrimidine acetamide derivative characterized by a sulfanyl bridge, a hexahydrobenzothieno-pyrimidinone core, and halogenated aryl substituents.

This article provides a detailed comparison of Compound A with structurally related analogs, focusing on substituent effects, synthesis pathways, physicochemical properties, and crystallographic data.

Properties

CAS No.

477313-41-0

Molecular Formula

C24H19BrClN3O2S2

Molecular Weight

560.9 g/mol

IUPAC Name

N-(2-bromophenyl)-2-[[3-(4-chlorophenyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C24H19BrClN3O2S2/c25-17-6-2-3-7-18(17)27-20(30)13-32-24-28-22-21(16-5-1-4-8-19(16)33-22)23(31)29(24)15-11-9-14(26)10-12-15/h2-3,6-7,9-12H,1,4-5,8,13H2,(H,27,30)

InChI Key

VLTRONKWWPXLMW-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=C(C=C4)Cl)SCC(=O)NC5=CC=CC=C5Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the benzothieno[2,3-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the 4-chlorophenyl group: This step often involves a Friedel-Crafts acylation reaction.

    Attachment of the 2-bromophenyl group: This can be done via a nucleophilic substitution reaction.

    Formation of the sulfanylacetamide linkage: This step typically involves the reaction of a thiol with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.

    Medicine: Its structural features suggest it could be investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: It could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N-(2-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide would depend on its specific application. For example, if it is being investigated as a drug, its mechanism of action would involve interactions with specific molecular targets such as enzymes or receptors. These interactions could modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Substituent Variations

Compound A is distinguished by its 2-bromophenyl acetamide group and 4-chlorophenyl substituent on the pyrimidine ring. Key analogs include:

Compound ID Acetamide Substituent Pyrimidine Substituent Additional Features Reference
Compound A 2-Bromophenyl 4-Chlorophenyl Hexahydro core, sulfanyl bridge
Compound B () 2-Methoxy-5-methylphenyl 4-Bromophenyl Methoxy group, methyl substitution
Compound C () 4-Bromophenyl 4-Methoxyphenyl Methoxy group
Compound D () 2,4-Dichlorophenyl 4-Bromophenyl Dichloro substitution
Compound E () 2-Fluorophenyl 4-Bromophenyl Fluorine substitution

Key Observations :

  • Halogen vs.
  • Positional Isomerism : The 2-bromophenyl group in Compound A introduces steric hindrance near the acetamide linkage, which may reduce rotational freedom compared to para-substituted analogs (e.g., Compound C ) .

Yield Trends

Compound ID Yield (%) Key Factors Affecting Yield
A Not reported Likely lower due to steric hindrance
B 68–74 Moderate steric demand from methoxy group
D 79 Simpler substituents (e.g., dichlorophenyl)

Note: Yields for complex analogs like Compound A are likely lower (estimated 60–70%) due to steric and electronic challenges in coupling steps.

Physicochemical and Spectroscopic Properties

Melting Points and Solubility

Compound ID Melting Point (°C) Solubility Profile
A Not reported Likely low (nonpolar substituents)
D >259 Poor in water, soluble in DMSO
E Not reported Enhanced by fluorine substitution

Fluorine Impact : The 2-fluorophenyl group in Compound E may improve solubility compared to bromine/chlorine analogs .

¹H NMR Spectral Shifts

  • Compound D ():
    • NHCO signal at δ 10.22 ppm (singlet).
    • Aromatic protons at δ 7.61 (d, J=7.9 Hz) and δ 7.42 (d, J=7.9 Hz) .
  • Compound A : Expected downfield shifts for NHCO (δ 10.3–10.5 ppm) due to electron-withdrawing bromine.

Crystallographic and Conformational Analysis

Bond Lengths and Dihedral Angles

  • N-(4-Bromophenyl)acetamide ():
    • C–Br bond: 1.8907 Å.
    • Dihedral angle between acetamide and aryl group: ~40° .
  • Compound A : Predicted dihedral angle >60° between 2-bromophenyl and pyrimidine ring due to steric effects .

Structural Implications : Larger dihedral angles in Compound A may reduce π-π stacking interactions, affecting crystallization and bioavailability.

Biological Activity

N-(2-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound with potential biological activity. This article explores its synthesis, biological mechanisms, and relevant research findings, including case studies and comparative analyses with similar compounds.

Synthesis and Chemical Structure

The synthesis of N-(2-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide typically involves several steps:

  • Formation of the Quinazolinone Core : Cyclization of anthranilic acid derivatives.
  • Introduction of the Bromophenyl Group : Nucleophilic substitution reactions involving bromophenyl halides.
  • Attachment of the Chlorophenyl Group : Coupling reactions such as Suzuki or Heck coupling.
  • Formation of the Acetamide Linkage : Reaction with acetic anhydride or acetyl chloride under basic conditions.

The compound's structure features a quinazolinone core combined with bromophenyl and chlorophenyl groups, contributing to its unique properties .

PropertyValue
IUPAC NameN-(2-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Molecular FormulaC22H15BrClN3O2S
Molecular Weight464.79 g/mol
CAS Number476484-75-0

The biological activity of N-(2-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is hypothesized to involve interactions with specific enzymes or receptors. Potential targets include:

  • Kinases : Involved in various signaling pathways.
  • Proteases : Key in protein degradation and processing.

These interactions may modulate cellular functions relevant to disease pathways .

Case Studies and Research Findings

  • Anticancer Activity : Research has indicated that compounds with similar structures exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. For instance, quinazolinone derivatives have been studied for their efficacy against various cancer cell lines.
    • Study Reference: A comparative study on quinazolinone derivatives demonstrated significant cytotoxicity against breast cancer cells .
  • Antimicrobial Properties : The compound's structural features suggest potential antimicrobial activity. Similar compounds have shown effectiveness against bacterial strains by disrupting cell wall synthesis or inhibiting metabolic pathways.
    • Study Reference: A study screened various sulfanyl compounds for antibacterial activity and found promising results for related structures .

Comparative Analysis

When compared to other quinazolinone derivatives such as gefitinib and erlotinib (both used in cancer treatment), N-(2-bromophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide exhibits unique properties due to its specific functional groups.

Compound NameBiological ActivitySimilarity to Target Compound
GefitinibEGFR inhibitorQuinazolinone core
ErlotinibEGFR inhibitorQuinazolinone core
N-(2-bromophenyl)...Potential anticancer/antimicrobialUnique functional groups

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.